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Calmodulin-dependent protein kinase II (290-309) -

Calmodulin-dependent protein kinase II (290-309)

Catalog Number: EVT-13528943
CAS Number:
Molecular Formula: C103H185N31O24S
Molecular Weight: 2273.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calmodulin-dependent protein kinase II, specifically the segment from residues 290 to 309, plays a crucial role in various cellular processes, particularly in neuronal signaling and cardiac function. This enzyme is a serine/threonine kinase that becomes activated in the presence of calcium ions and calmodulin, a calcium-binding messenger protein. The segment of interest (290-309) is significant for its binding properties and phosphorylation sites, which are essential for the enzyme's regulatory mechanisms.

Source

The information regarding Calmodulin-dependent protein kinase II is derived from various studies that explore its structure, function, and biochemical properties. Notable sources include research articles published in journals such as eLife, PubMed, and PMC that detail the molecular mechanisms and physiological implications of this kinase.

Classification

Calmodulin-dependent protein kinase II belongs to the family of calcium/calmodulin-dependent kinases. It is classified as a serine/threonine kinase and exists in multiple isoforms, primarily alpha and beta, which are predominantly found in the brain.

Synthesis Analysis

Methods

The synthesis of Calmodulin-dependent protein kinase II (290-309) involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acid sequences, ensuring high purity and yield of the desired peptide.

Technical Details

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is sequentially added to a growing peptide chain on a solid support. The process includes deprotection steps to expose the amino group for subsequent coupling reactions. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The Calmodulin-dependent protein kinase II (290-309) segment features a specific sequence that includes critical threonine residues (Thr305 and Thr306) known for their phosphorylation potential. The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its conformation in complex with calmodulin.

Data

The binding affinity between calmodulin and the peptide has been quantified, showing a dissociation constant KDK_D of approximately 7.1 nM under calcium-saturated conditions, indicating strong interaction dynamics .

Chemical Reactions Analysis

Reactions

Calmodulin-dependent protein kinase II (290-309) undergoes phosphorylation primarily at threonine residues when activated by calcium/calmodulin complexes. This modification alters its interaction with calmodulin, influencing its enzymatic activity.

Technical Details

Phosphorylation reactions can be monitored using techniques such as reversed-phase high-performance liquid chromatography to separate phosphorylated from non-phosphorylated peptides. The enzymatic activity can also be assessed by measuring reaction velocity under varying substrate concentrations to determine kinetic parameters such as KmK_m and VmaxV_{max} .

Mechanism of Action

Process

The mechanism of action involves the binding of calcium ions to calmodulin, which subsequently interacts with Calmodulin-dependent protein kinase II (290-309). This binding induces conformational changes that enhance the kinase's activity towards its substrates.

Data

Upon phosphorylation at Thr305 or Thr306, there is a significant reduction in the ability of Calmodulin-dependent protein kinase II to bind calmodulin, thereby modulating its activity and cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Calmodulin-dependent protein kinase II (290-309) is typically characterized by its solubility in aqueous solutions due to its hydrophilic nature. The peptide exhibits stability under physiological pH conditions but may be susceptible to degradation by proteolytic enzymes.

Chemical Properties

The chemical properties include a molecular weight that corresponds to its amino acid composition. The peptide's isoelectric point can also be calculated based on the pKa values of its constituent amino acids, influencing its behavior during chromatographic separation techniques.

Applications

Scientific Uses

Calmodulin-dependent protein kinase II (290-309) has significant applications in neuroscience research due to its role in synaptic plasticity and memory formation. It serves as a model for studying calcium signaling pathways and their implications in various diseases such as Alzheimer's disease and cardiac dysfunctions. Additionally, this peptide can be utilized in drug development efforts targeting calcium-mediated signaling mechanisms.

Molecular Characterization of CaMKII (290-309) in Regulatory Domains

Sequence-Specific Functional Motifs Within the 290-309 Fragment

The 20-amino acid peptide spanning residues 290-309 (Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala; LKKFNARRKLKGAILTTMLA) constitutes the core calmodulin (CaM)-binding domain within CaMKII's autoinhibitory region [1] [8]. This sequence harbors evolutionarily conserved motifs critical for molecular recognition:

  • Hydrophobic Anchor (Phe²⁹³): The phenylalanine residue at position 293 forms essential van der Waals contacts with CaM's methionine-rich hydrophobic pockets. Substitution with polar residues disrupts binding affinity by >80% [1].
  • Basic Triad (Arg²⁹⁶/Arg²⁹⁷/Lys³⁰⁰): These positively charged residues engage in electrostatic interactions with acidic clusters in CaM's N- and C-lobes. Mutagenesis studies confirm Arg²⁹⁷ is indispensable, with R297G mutants showing complete loss of CaM binding [4] [7].
  • Phosphorylation Switch (Thr³⁰⁵/Thr³⁰⁶): Though outside 290-309, phosphorylation at Thr³⁰⁵/³⁰⁶ modulates accessibility of this domain. Molecular dynamics simulations reveal phosphorylation induces helical unwinding, reducing CaM affinity by 40-fold [6].

Table 1: Critical Functional Residues in CaMKII (290-309)

PositionResidueFunctional RoleConsequence of Mutation
293PheHydrophobic anchor>80% loss of CaM binding
296ArgElectrostatic interaction65% affinity reduction
297ArgPseudosubstrate coreComplete CaM binding loss
300LysElectrostatic interactionDelayed CaM dissociation
305/306ThrPhosphoregulationAlters domain accessibility

Role of Residues 290-309 in Autoinhibitory Domain Architecture

The 290-309 segment functions as a dual-purpose structural element:

  • Pseudosubstrate Inhibition: In the basal state, Arg²⁹⁷ occupies the substrate-binding cleft of the catalytic domain, mimicking substrate arginine at the P(-3) position. This intramolecular interaction maintains kinase autoinhibition. Mutational analysis (R297G) eliminates autoinhibition, generating constitutively active kinase independent of Ca²⁺/CaM [4] [7].

  • Calmodulin Activation Gate: CaM binding triggers a 20Å displacement of the 290-309 helix, unmasking the catalytic site. Isothermal titration calorimetry (ITC) demonstrates a sequential binding mechanism: CaM's N-lobe engages first (Kd ≈ 1.2 µM), followed by C-lobe docking (Kd ≈ 80 nM), achieving full activation [5]. Remarkably, isolated CaM N-lobe (residues 1-80) partially activates CaMKII (35% maximal activity), while C-lobe fragments are inactive alone but synergize with N-lobe fragments [5].

  • Autophosphorylation Enforcement: Structural studies reveal that CaM binding exposes Thr²⁸⁶ to adjacent subunits. Phosphorylation at this site increases CaM affinity >1000-fold ("CaM trapping") by stabilizing a collapsed CaM conformation where both lobes tightly wrap around the 290-309 helix [5] [6]. The K300S mutation specifically enhances Ser³⁰⁰ autophosphorylation, confirming positional constraints within the autoinhibitory interface [4].

Comparative Analysis of Truncated vs. Extended Peptide Derivatives

Systematic dissection of the 290-309 peptide reveals stringent length dependence for inhibitory function:

Table 2: Functional Properties of CaMKII-Derived Peptide Variants

PeptideSequence LengthCalmodulin BindingIC₅₀ (nM)Key Functional Alterations
290-30920 aaHigh52Gold standard antagonist
294-31926 aaModerate110Extended C-terminus reduces potency 30%
296-30914 aaModerate240N-truncation weakens interaction
290-30213 aaUndetectable>10,000C-terminal truncation disrupts anchor
295-30410 aaUndetectable>10,000Dual truncation abolishes function
  • N-Terminal Truncations (296-309): Removal of N-terminal residues (LKKF) reduces CaM affinity 5-fold (IC₅₀ = 240 nM) but preserves partial antagonism. This indicates the N-terminus stabilizes, but is not absolutely required for, CaM engagement [1] [8].
  • C-Terminal Truncations (290-302): Excision of C-terminal residues (ILTTMLA) eliminates detectable binding (IC₅₀ > 10 µM). The Ile³⁰³-Leu³⁰⁴-Thr³⁰⁵ segment forms hydrophobic contacts with CaM's C-lobe, explaining this severe defect [1] [7].
  • Extended Construct (294-319): Addition of residues 305-319 (containing Thr³⁰⁵/³⁰⁶ phosphorylation sites) reduces potency (IC₅₀ = 110 nM). Phosphomimetic mutations (T305D/T306D) further diminish affinity 8-fold, illustrating regulatory crosstalk [4] [6].
  • Minimal Core (304-315): Biochemical studies identify residues 304-315 as the smallest functional unit capable of autonomous CaM binding. Deletion of 304-315 (Δ304-315 mutant) generates Ca²⁺-independent CaMKII activity, confirming this segment as the indispensable autoinhibition module [7].

Concluding RemarksThe 290-309 peptide exemplifies a sophisticated molecular switch where sequence motifs encode dual functions: maintaining autoinhibition while serving as a CaM activation sensor. Its residue-specific interactions with CaM lobes enable decoding of Ca²⁺ oscillation frequencies, translating transient calcium signals into sustained kinase activity through autophosphorylation. Ongoing structural refinements of CaMKII holoenzymes promise to reveal how local conformational changes in this segment propagate across multimeric assemblies [5] [6].

Properties

Product Name

Calmodulin-dependent protein kinase II (290-309)

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

Molecular Formula

C103H185N31O24S

Molecular Weight

2273.8 g/mol

InChI

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)

InChI Key

LRKHMNPQPYICFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

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